molecular formula C13H20N2O B185040 1-(2-Methoxyphenethyl)piperazine CAS No. 147149-54-0

1-(2-Methoxyphenethyl)piperazine

Cat. No.: B185040
CAS No.: 147149-54-0
M. Wt: 220.31 g/mol
InChI Key: SMYVCLYJLPIIME-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenethyl)piperazine is an organic compound with the molecular formula C13H20N2O. It is a derivative of piperazine, where the piperazine ring is substituted with a 2-methoxyphenethyl group. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Mechanism of Action

Target of Action

The primary target of 1-(2-Methoxyphenethyl)piperazine is the 5HT-1A receptor . This receptor plays a crucial role in the regulation of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness. The compound also interacts with the α-blocker , which is involved in the regulation of blood pressure .

Mode of Action

This compound interacts with its targets by lowering peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity . This unique mechanism allows the compound to prevent reflex tachycardia in patients .

Biochemical Pathways

The compound affects the biochemical pathways related to blood pressure regulation and serotonin release. By interacting with the α-blocker and the 5HT-1A receptor, it influences the peripheral and central regulation of blood pressure . The downstream effects include the reduction of blood pressure and the enhancement of feelings of well-being and happiness.

Pharmacokinetics

It’s known that the compound has a rapid onset of action and ease of controllability , suggesting efficient absorption and distribution.

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of peripheral and intracranial blood pressure and the activation of the 5HT-1A receptor . These effects result in the compound’s antihypertensive activity and its ability to enhance feelings of well-being and happiness .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors While specific environmental factors were not mentioned in the search results, it’s generally known that factors such as temperature, pH, and the presence of other substances can affect a compound’s action

Biochemical Analysis

Biochemical Properties

It is known that piperazine compounds can interact with various enzymes and proteins . For instance, some piperazine derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in the transmission of nervous signals . This suggests that 1-(2-Methoxyphenethyl)piperazine may also interact with this enzyme or others in a similar manner.

Cellular Effects

Some piperazine compounds have been found to induce apoptosis in cancer cells . This suggests that this compound may also have effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that piperazine compounds can act as reversible inhibitors of acetylcholinesterase . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound can be synthesized through the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane, suggesting that it may have certain stability and degradation characteristics .

Dosage Effects in Animal Models

It is known that piperazine compounds are generally well-tolerated in animals, with single oral doses of ≥110 mg/kg causing slight adverse drug reactions and doses of ≥800 mg/kg causing neurotoxic symptoms .

Metabolic Pathways

It is known that piperazine compounds can inhibit the metabolism of succinic acid in ascarids , suggesting that this compound may also be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyphenethyl)piperazine can be synthesized through several methods. One common route involves the reaction of 2-methoxyphenethylamine with piperazine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require solvents like acetonitrile or ethanol to facilitate the reaction .

Another method involves the use of o-methoxyphenol as a starting material. The hydroxyl group on o-methoxyphenol is activated using methylsulfonyl chloride, followed by a condensation reaction with piperazine. This method ensures high selectivity and purity of the target product .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound often involves optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts like Yb(OTf)3 in acetonitrile has been reported to improve the efficiency of the reaction . Additionally, purification steps such as recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenethyl)piperazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkyl or acyl derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(2,3-Dichlorophenyl)piperazine

Uniqueness

1-(2-Methoxyphenethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique interactions with biological targets .

Properties

IUPAC Name

1-[2-(2-methoxyphenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13-5-3-2-4-12(13)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYVCLYJLPIIME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610879
Record name 1-[2-(2-Methoxyphenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147149-54-0
Record name 1-[2-(2-Methoxyphenyl)ethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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